N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
Overview
Description
“N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide” is a chemical compound with the molecular formula C16H17FN2O3 and a molecular weight of 304.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide” has a molecular weight of 304.32 . Other physical and chemical properties such as melting point, boiling point, and density aren’t provided in the available resources.Scientific Research Applications
Gastrokinetic Activity
A study conducted by Kato et al. (1992) explored the gastrokinetic activity of a series of benzamide derivatives, which included compounds similar to N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide. These compounds were assessed for their effects on gastric emptying in rats. Some derivatives displayed potent in vivo gastric emptying activity, suggesting a potential application of these compounds in gastrokinetic therapies (Kato et al., 1992).
Inhibition of Met Kinase
Research by Schroeder et al. (2009) identified N-substituted benzamide derivatives as potent and selective inhibitors of the Met kinase superfamily. These compounds showed significant efficacy in tumor stasis in certain cancer models, indicating their potential application in cancer therapy (Schroeder et al., 2009).
Antioxidant Activity
Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, noting their potential as antioxidants due to their ability to scavenge free radicals. This implies a possible application in the development of antioxidant therapies (Jovanović et al., 2020).
Antimicrobial Activity
Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which were evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited broad-spectrum activity against various microorganisms, suggesting their utility in antimicrobial treatments (Ertan et al., 2007).
Anticonvulsant Activity
Lambert et al. (1995) synthesized new benzamide derivatives related to ameltolide and evaluated their anticonvulsant activities. The results showed these compounds were effective in certain seizure models, indicating their potential use in anticonvulsant drugs (Lambert et al., 1995).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-15-10-12(18)4-7-14(15)17/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGLVAVPMWRJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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